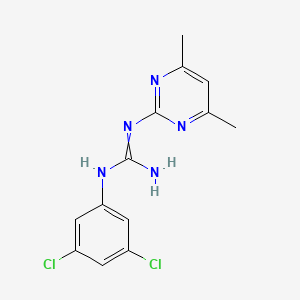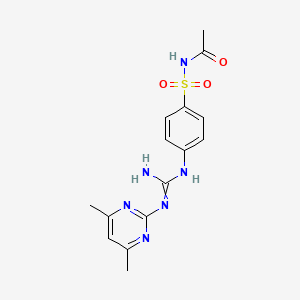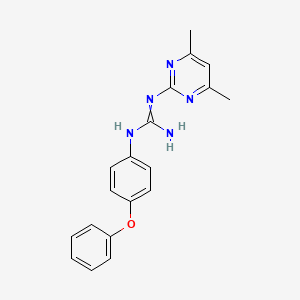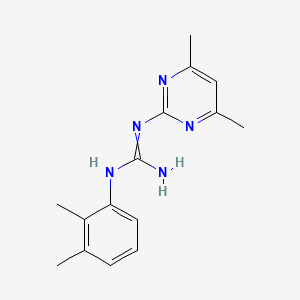
1-(2,3-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine is an organic compound that features a guanidine group attached to a dimethylphenyl and a dimethylpyrimidinyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 2,3-dimethylaniline with 4,6-dimethylpyrimidine-2-carbonitrile in the presence of a suitable base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the formation of the guanidine linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The final product is typically purified using recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions: 1-(2,3-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: N-oxides of the guanidine group.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
1-(2,3-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.
作用机制
The mechanism of action of 1-(2,3-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The guanidine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function and signaling pathways.
相似化合物的比较
- 1-(2,3-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)urea
- 1-(2,3-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)thiourea
- 1-(2,3-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)carbamate
Comparison: 1-(2,3-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to the presence of the guanidine group, which can engage in specific interactions not possible with urea, thiourea, or carbamate analogs. This uniqueness can be exploited in designing molecules with tailored properties for specific applications.
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-9-6-5-7-13(12(9)4)19-14(16)20-15-17-10(2)8-11(3)18-15/h5-8H,1-4H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOKJZVPXJPGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=NC2=NC(=CC(=N2)C)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-Nitrophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B7731162.png)
![3-[(4-Methylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine](/img/structure/B7731170.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B7731174.png)
![3-amino-N-(2-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7731180.png)
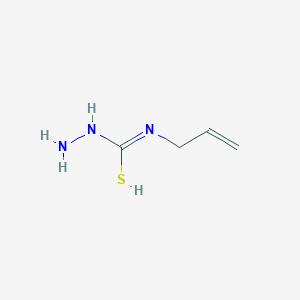
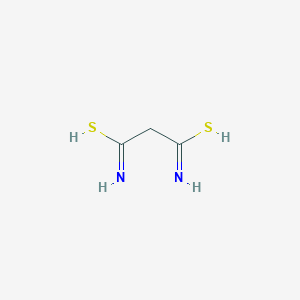
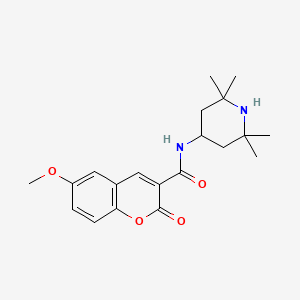
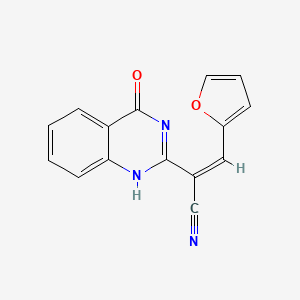
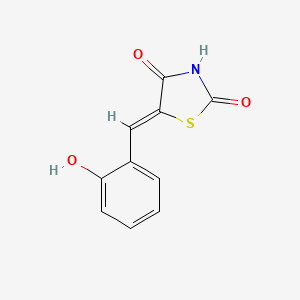
![4-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]-6-methyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one](/img/structure/B7731209.png)
![2-[(4-methylquinazolin-2-yl)amino]-1H-quinazolin-4-one](/img/structure/B7731220.png)
